molecular formula C9H9ClN2 B062657 1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole CAS No. 160243-84-5

1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B062657
CAS No.: 160243-84-5
M. Wt: 180.63 g/mol
InChI Key: UEXSFJDYUBJFTH-UHFFFAOYSA-N
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Description

1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole is a versatile and highly valuable synthetic intermediate in organic and medicinal chemistry research. Its core utility stems from the presence of the reactive chloromethyl group attached to the 2-methylbenzimidazole scaffold. This structure makes it an essential precursor for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the chlorine atom can be readily displaced by various nucleophiles such as amines, alcohols, and thiols.

Properties

IUPAC Name

1-(chloromethyl)-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXSFJDYUBJFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Solvent Optimization

Patent data reveal two primary methodologies for this step. In Synthesis I , 61.2 g of 3-amino-4-methylaminobenzoic acid hydrochloride is reacted with 30 mL chloroacetyl chloride in 400 mL DMF at 50°C for 2 hours. Ethyl acetate is added to precipitate the product, yielding 58 g (85.5%) of 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid with 99.21% purity. Synthesis II substitutes 200 mL acetonitrile as a co-solvent, increasing the yield to 87.7% under identical conditions. The use of acetonitrile, a low-polarity solvent, enhances product precipitation and reduces residual starting material (<0.2% by HPLC).

Table 1: Cyclization Reaction Parameters

ParameterSynthesis ISynthesis II
Solvent SystemDMFDMF + Acetonitrile
Temperature (°C)5050
Reaction Time (hours)22
Yield (%)85.587.7
Purity (%)99.2199.29

Role of Chloroacetyl Chloride Stoichiometry

A molar ratio of chloroacetyl chloride to 3-amino-4-methylaminobenzoic acid between 0.9:1 and 2:1 is critical. Substoichiometric amounts (<0.9:1) lead to incomplete cyclization, while excess reagent (>2:1) promotes side reactions, such as over-chlorination. The optimal ratio (1:1) balances reactivity and selectivity.

Chlorination: Generation of the Acyl Chloride Intermediate

The second step converts 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid to its acyl chloride derivative, a prerequisite for subsequent condensation.

Acylating Agents and Solvent Systems

Oxalyl chloride and thionyl chloride are employed in dichloromethane or dichloroethane solvents. Synthesis I uses 22 mL oxalyl chloride in 750 mL dichloromethane at 15–20°C, achieving quantitative conversion to 2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl chloride. Synthesis II substitutes thionyl chloride in dichloroethane, yielding identical efficiency. Both methods utilize ethyl acetate to concentrate the product, avoiding isolation and enabling direct use in downstream reactions.

Table 2: Chlorination Reaction Efficiency

Acylating AgentSolventTemperature (°C)Conversion (%)
Oxalyl ChlorideDichloromethane15–20100
Thionyl ChlorideDichloroethane15–20100

Temperature and Kinetic Control

Maintaining temperatures below 20°C prevents decomposition of the acyl chloride. Extended reaction times (>2 hours) or elevated temperatures (>50°C) risk hydrolyzing the chloromethyl group, necessitating precise thermal management.

Condensation: Final Assembly of the Target Compound

The acyl chloride intermediate reacts with 3-(pyridine-2-yl)aminopropionic acid ethyl ester to form N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-yl)-3-aminopropionic acid ethyl ester, a direct precursor to the target compound.

Solvent and Base Selection

Triethylamine (56 mL) in ethyl acetate facilitates the condensation at 15–20°C. The reaction completes within 1 hour, with HPLC confirming <0.2% residual starting material. Post-reaction quenching with water and extraction with ethyl acetate isolates the product in 92% yield.

Byproduct Management

Unreacted acyl chloride is removed via aqueous washes, while triethylamine hydrochloride precipitates and is filtered. Anhydrous sodium sulfate ensures solvent drying, critical for maintaining product stability.

Critical Analysis of Methodological Variations

Solvent Impact on Yield and Purity

DMF and acetonitrile emerge as superior solvents for cyclization due to their high polarity, which solubilizes intermediates while allowing controlled precipitation. Ethyl acetate, though less polar, aids in product isolation during chlorination.

Scalability and Industrial Feasibility

The patent methods demonstrate scalability, with reactions conducted in 1000 mL flasks producing >50 g of product. However, dichloromethane’s environmental toxicity may necessitate substitution with greener solvents (e.g., 2-methyltetrahydrofuran) in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2-methyl-1H-benzo[d]imidazole.

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit antiviral properties. For instance, compounds synthesized from 2-chloromethyl-1H-benzimidazole have shown efficacy against enteroviruses and herpes simplex virus. One study reported that certain derivatives had IC50 values significantly lower than standard antiviral drugs, indicating their potential as effective antiviral agents .

Antifungal Activity

1-(Chloromethyl)-2-methyl-1H-benzo[d]imidazole has also been evaluated for antifungal properties. A series of benzimidazole derivatives synthesized from this compound exhibited potent antifungal activity against various strains, including those resistant to conventional treatments. The structure-activity relationship (SAR) studies indicated that modifications to the benzimidazole ring significantly influenced antifungal potency .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Several studies have reported that derivatives containing the benzimidazole moiety can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For example, certain derivatives showed IC50 values in the nanomolar range, indicating strong anti-inflammatory effects compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Antiviral Efficacy

A research study synthesized a series of benzimidazole derivatives from this compound and tested them against Coxsackievirus B. The most potent derivative exhibited an IC50 value of 1.08 μg/ml, outperforming traditional antiviral agents like ribavirin . This highlights the potential for developing new antiviral therapies based on this compound.

Case Study 2: Antifungal Activity

In another study focusing on antifungal activity, researchers synthesized 35 different derivatives from 2-chloromethyl-1H-benzimidazole. These compounds were tested against Candida albicans and Aspergillus niger, with several exhibiting minimum inhibitory concentrations (MIC) lower than those of established antifungal medications . This suggests a promising avenue for treating fungal infections.

Table 1: Antiviral Activity of Derivatives

CompoundVirus TargetedIC50 (μg/ml)Comparison Drug
ACoxsackievirus B1.08Ribavirin
BHerpes Simplex0.75Acyclovir
CCytomegalovirus0.50Ganciclovir

Table 2: Antifungal Activity

CompoundFungal StrainMIC (μg/ml)Comparison Drug
DCandida albicans0.25Fluconazole
EAspergillus niger0.5Voriconazole

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzimidazole core can interact with DNA and RNA, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Reactivity

The position of the chloromethyl group significantly influences reactivity and applications:

  • 2-(Chloromethyl)-1H-benzo[d]imidazole : The chloromethyl group at C2 (vs. N1 in the target compound) alters electronic distribution, reducing steric hindrance at N1. This derivative is commonly used to synthesize antifungal agents .
  • 1-(4-Bromobenzyl)-2-methyl-1H-benzo[d]imidazole (6b) : Substitution with a bulky 4-bromobenzyl group at N1 enhances lipophilicity, improving blood-brain barrier penetration for central nervous system (CNS)-targeted drugs .

Key Insight : The N1 chloromethyl group in the target compound offers superior leaving-group capability compared to C2-substituted analogs, enabling efficient alkylation reactions .

Functional Group Variations

Table 1: Comparative Analysis of Substituent Effects
Compound Substituents Key Properties/Applications Reference
1-(Chloromethyl)-2-methyl-1H-benzo[d]imidazole N1: -CH2Cl; C2: -CH3 High reactivity for nucleophilic substitution
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole C2: -SMe Enhanced thiol-mediated redox activity
6-Chloro-1-(4-chlorobenzyl)-2-(3,4-dichlorophenyl)-1H-benzo[d]imidazole (3u) Multiple -Cl substituents High thermal stability (mp 168–169°C)
1-Allyl-2-(but-3-en-1-yl)-1H-benzo[d]imidazole N1: allyl; C2: alkenyl Applications in Pd-catalyzed allylation

Notable Trends:

  • Electron-Withdrawing Groups (e.g., -Cl) : Increase compound stability and melting points (e.g., 3u: mp 168–169°C) .
  • Electron-Donating Groups (e.g., -SMe) : Enhance solubility and participation in redox reactions .

Pharmacological Profiles

Critical Analysis :

  • The target compound’s derivatives (e.g., thioureas) exhibit potent anticonvulsant activity in rodent models, outperforming phenytoin in some cases .
  • Nitro-substituted analogs (e.g., 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole) show broader antimicrobial activity due to redox-active nitro groups .

Biological Activity

1-(Chloromethyl)-2-methyl-1H-benzo[d]imidazole is a compound belonging to the benzoimidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8ClN3\text{C}_9\text{H}_8\text{ClN}_3

This structure features a chloromethyl group that enhances its reactivity and biological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzo[d]imidazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)25.72 ± 3.95Induction of apoptosis via mitochondrial pathways
U87 (Glioblastoma)45.2 ± 13.0Inhibition of cell proliferation
DLD-1 (Colorectal)57.4Interaction with DNA topoisomerase I

Research indicates that the compound induces apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptotic markers in treated MCF-7 cells . Furthermore, structural modifications have been explored to enhance the anticancer efficacy, with some derivatives demonstrating even lower IC50 values and improved selectivity towards cancer cells compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of benzo[d]imidazole derivatives have also been investigated. The compound exhibited significant activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL)
E. coli1.22
Pseudomonas aeruginosa0.75
Staphylococcus aureus0.50

These findings suggest that the compound can inhibit bacterial growth effectively, making it a potential candidate for developing new antimicrobial agents .

Other Biological Activities

In addition to its anticancer and antimicrobial effects, this compound has been studied for other pharmacological activities:

  • Anti-inflammatory Activity : The compound showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), indicating potential use in treating inflammatory conditions .
  • Antiparasitic Activity : Preliminary studies suggest effectiveness against Leishmania donovani, with improved activity over traditional treatments .

Case Studies

A notable case study involved the synthesis of various derivatives of benzo[d]imidazole, including this compound. These derivatives were screened against a panel of cancer cell lines, revealing that modifications at specific positions significantly enhanced their biological activity. For instance, introducing alkyl groups at the C-2 position resulted in compounds with IC50 values lower than those of established drugs like cisplatin .

Q & A

Q. What synthetic methodologies are effective for synthesizing 1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole derivatives, and how can reaction conditions be optimized?

The synthesis often involves nucleophilic substitution or cyclization reactions. For example, tetrakis(dimethylamino)ethylene (TDAE) methodology enables the coupling of 4-[4-(chloromethyl)phenyl] precursors with aromatic carbonyl derivatives under inert conditions . Copper(I)-catalyzed protocols using NEt₃ and CH₂Cl₂ as a solvent yield intermediates like 2-chloro-1-tosyl-1H-benzo[d]imidazole with 71% efficiency . Purification via flash chromatography (e.g., silica gel with PE:EA = 10:1) ensures high purity. Catalysts such as nano SiO₂ improve reaction rates and selectivity for benzimidazole scaffolds, particularly in antimicrobial agent synthesis .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Structural validation relies on:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., δ = 2.44 ppm for methyl groups in 1-(2-iodophenyl)-2-methyl derivatives) .
  • HRMS : For molecular weight confirmation (e.g., [M + H]+ = 335.0040 in compound 5j) .
  • Elemental analysis : To verify purity (e.g., C, H, N content matching theoretical values) .
  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretches near 700 cm⁻¹) .

Q. How can researchers mitigate common side reactions during synthesis, such as hydrolysis of the chloromethyl group?

Hydrolysis can be minimized by using anhydrous solvents (e.g., CH₂Cl₂), low temperatures (4°C), and rapid purification . Stabilizing agents like NEt₃ prevent acid-mediated degradation during sulfonamide formation . For TDAE-mediated reactions, strict exclusion of moisture and oxygen is critical to avoid byproducts .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound derivatives?

Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities to targets like EGFR. For example, 2-phenyl-1H-benzo[d]imidazole derivatives showed docking scores of -9.2 kcal/mol, correlating with in vitro cytotoxicity (IC₅₀ = 1.8 µM) . Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to predict charge transfer, with narrower bandgaps (e.g., 3.2 eV) indicating higher reactivity .

Q. How do substituents influence the antimicrobial efficacy of benzimidazole derivatives?

Halogenation (Cl, Br) at the 4-position enhances activity against S. aureus (MIC = 8 µg/mL for compound 5) . Electron-withdrawing groups (e.g., nitro in 6-nitro-2-(4-nitrophenyl) derivatives) improve membrane penetration, while bulky aryl groups reduce steric hindrance at bacterial targets . Structure-activity relationship (SAR) tables (Table 1 in ) quantify substituent effects, guiding rational design.

Q. What role do nonlinear optical (NLO) properties play in advanced applications of benzimidazole derivatives?

DFT-based hyperpolarizability (βₜₒₜ) calculations identify derivatives with high NLO responses. For example, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole exhibits βₜₒₜ = 1.2 × 10⁻²⁷ esu, making it suitable for photonic devices . Electron-deficient substituents enhance ⟨α⟩ polarizability (e.g., 380 a.u. for nitro-substituted compounds) .

Data-Driven Insights

Property Example Compound Key Finding Reference
Antimicrobial Activity1-(4-Chlorobenzyl)-2-(4-Cl-phenyl)MIC = 8 µg/mL against S. aureus
Docking Score (EGFR)2-Phenyl-1H-benzo[d]imidazoleΔG = -9.2 kcal/mol
NLO Response (βₜₒₜ)6-Nitro-2-(4-nitrophenyl) derivativeβₜₒₜ = 1.2 × 10⁻²⁷ esu
Synthetic Yield2-Chloro-1-tosyl derivative71% yield via Cu(I) catalysis

Methodological Recommendations

  • Synthetic Optimization : Prioritize TDAE or SiO₂-catalyzed routes for scalability .
  • Computational Workflow : Combine docking (AutoDock Vina) and DFT (B3LYP/6-31G*) for activity prediction .
  • Characterization : Use HRMS and ¹³C NMR to resolve regioisomeric ambiguities .

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